N-benzyl-2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
Overview
Description
N-benzyl-2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core, which is a common scaffold in many bioactive molecules, and a benzyl group attached to the nitrogen atom of the acetamide moiety.
Preparation Methods
The synthesis of N-benzyl-2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Synthesis of 6,7-dimethoxy-4-methylcoumarin: This can be achieved by the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.
Formation of the acetamide derivative: The 6,7-dimethoxy-4-methylcoumarin is then reacted with chloroacetyl chloride to form the corresponding chloroacetamide.
N-benzylation: The final step involves the reaction of the chloroacetamide with benzylamine to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of alternative catalysts and solvents to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
N-benzyl-2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It exhibits significant biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, making it a candidate for further pharmacological studies.
Medicine: Due to its bioactive properties, the compound is being investigated for potential therapeutic applications, such as in the treatment of cancer, infectious diseases, and inflammatory conditions.
Industry: The compound’s unique chemical structure and reactivity make it useful in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which N-benzyl-2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide exerts its effects involves interactions with various molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. The benzyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Specific pathways affected by the compound include the inhibition of reactive oxygen species (ROS) production, modulation of inflammatory cytokines, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-benzyl-2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can be compared with other chromen-2-one derivatives, such as:
Coumarin: A naturally occurring compound with anticoagulant and antimicrobial properties.
Warfarin: A synthetic derivative of coumarin used as an anticoagulant medication.
Scopoletin: A coumarin derivative with antioxidant and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-benzyl-2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-13-15-9-18(25-2)19(26-3)11-17(15)27-21(24)16(13)10-20(23)22-12-14-7-5-4-6-8-14/h4-9,11H,10,12H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMMKXXHBGMLGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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